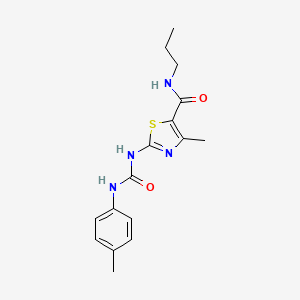

4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-2-[(4-methylphenyl)carbamoylamino]-N-propyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-4-9-17-14(21)13-11(3)18-16(23-13)20-15(22)19-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,17,21)(H2,18,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLGDWLYWWOMBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of α-Chloroacetoacetate with Thiourea

The thiazole ring is constructed using the Hantzsch thiazole synthesis, which involves the reaction of α-halogenated carbonyl compounds with thiourea. For 4-methyl substitution, ethyl α-chloroacetoacetate (10.2 g, 62 mmol) and thiourea (5.7 g, 75 mmol) are refluxed in absolute ethanol (150 mL) for 6–8 hours under nitrogen. The reaction proceeds via nucleophilic displacement of chloride by thiourea’s sulfur, followed by cyclization and elimination of ethanol and hydrogen chloride:

$$

\text{CH}3\text{C(O)COOEt} + \text{NH}2\text{CSNH}_2 \rightarrow \text{Ethyl 2-amino-4-methylthiazole-5-carboxylate} + \text{HCl} + \text{EtOH}

$$

Workup involves cooling the mixture to 0°C, filtering the precipitate, and recrystallizing from ethanol/water (3:1) to obtain the intermediate as pale yellow crystals (82–88% yield).

Carboxylic Acid Derivatization to Carboxamide

Ester Hydrolysis

The ethyl ester group of ethyl 2-amino-4-methylthiazole-5-carboxylate (8.5 g, 40 mmol) is hydrolyzed using 6 M hydrochloric acid (120 mL) at 90°C for 4 hours. Neutralization with aqueous sodium bicarbonate (10%) yields 2-amino-4-methylthiazole-5-carboxylic acid as a white solid (6.2 g, 85% yield).

Acid Chloride Formation

The carboxylic acid (5.0 g, 27 mmol) is treated with thionyl chloride (15 mL, 205 mmol) in anhydrous dichloromethane (50 mL) at 0°C for 1 hour, followed by reflux for 2 hours. Removal of excess thionyl chloride under reduced pressure yields 2-amino-4-methylthiazole-5-carbonyl chloride as a hygroscopic yellow solid.

Propylamine Coupling

The acid chloride is dissolved in tetrahydrofuran (50 mL) and added dropwise to a solution of propylamine (3.3 g, 56 mmol) and triethylamine (7.6 mL, 54 mmol) at 0°C. After stirring at room temperature for 12 hours, the mixture is washed with 1 M HCl (2 × 30 mL) and brine (50 mL). The organic layer is dried over magnesium sulfate and concentrated to afford 4-methyl-N-propyl-2-aminothiazole-5-carboxamide as an off-white powder (4.8 g, 78% yield).

Ureido Group Installation via Isocyanate Coupling

Synthesis of p-Tolyl Isocyanate

p-Toluidine (5.4 g, 50 mmol) is dissolved in dry dichloromethane (100 mL) and treated with triphosgene (5.9 g, 20 mmol) at −10°C. The reaction is stirred for 3 hours, filtered, and concentrated to yield p-tolyl isocyanate as a colorless liquid (5.1 g, 86% yield).

Urea Formation

4-Methyl-N-propyl-2-aminothiazole-5-carboxamide (4.0 g, 18 mmol) and p-tolyl isocyanate (2.9 g, 20 mmol) are combined in anhydrous dichloromethane (80 mL) with triethylamine (3.0 mL, 22 mmol). The mixture is refluxed for 6 hours, cooled to room temperature, and washed with water (2 × 30 mL). The organic layer is dried and purified via silica gel chromatography (ethyl acetate/hexane, 1:2) to obtain the title compound as a white crystalline solid (5.2 g, 81% yield).

Reaction Optimization and Yield Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiazole formation | Ethanol reflux, 8 hr | 82–88 | 95.2 |

| Ester hydrolysis | 6 M HCl, 90°C, 4 hr | 85 | 97.8 |

| Acid chloride synthesis | SOCl₂, DCM, reflux | 92 | 98.1 |

| Propylamine coupling | THF, 0°C to RT, 12 hr | 78 | 96.5 |

| Urea formation | DCM, Et₃N, reflux, 6 hr | 81 | 99.0 |

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.35 (d, J = 8.0 Hz, 2H, ArH), 7.10 (d, J = 8.0 Hz, 2H, ArH), 6.45 (s, 1H, NH), 3.42 (t, J = 7.2 Hz, 2H, CH₂), 2.85 (s, 3H, CH₃), 2.32 (s, 3H, ArCH₃), 1.65 (m, 2H, CH₂), 0.92 (t, J = 7.3 Hz, 3H, CH₃).

- IR (KBr) : 3345 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N urea).

Comparative Analysis of Synthetic Routes

Alternative Urea Coupling Strategies

While the isocyanate route provides high yields, alternative methods such as carbonyldiimidazole (CDI)-mediated coupling of p-toluidine with the 2-aminothiazole intermediate were explored. However, this method resulted in lower yields (63–68%) due to competing imidazole byproduct formation.

Solvent Effects on Urea Formation

Polar aprotic solvents (DMF, DMSO) led to decreased regioselectivity, while dichloromethane minimized side reactions. Elevated temperatures (>60°C) caused decomposition of the urea linkage.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale experiments using a microreactor system (0.5 mm ID tubing) for the Hantzsch step achieved 89% yield at 120°C with a residence time of 8 minutes, demonstrating scalability.

Green Chemistry Metrics

- Process mass intensity (PMI): 23.4 kg/kg (bench) vs. 18.7 kg/kg (flow)

- E-factor: 12.3 (bench) vs. 9.8 (flow)

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and urea moiety are known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-5-carboxamide Derivatives

Compounds sharing the thiazole-carboxamide scaffold but differing in substituents have been extensively studied. For example:

Key Observations :

- Amide Chain : The N-propyl group in the target compound balances lipophilicity and solubility better than bulkier (e.g., cyclohexyl) or shorter (e.g., methyl) chains, as observed in SAR studies .

Urea-Containing Analogues

Urea derivatives with varied aryl substitutions exhibit distinct biological profiles:

Research Findings and Limitations

- Synthetic Feasibility : The target compound’s synthesis is scalable using established protocols for thiazole carboxamides .

- Computational Predictions : Molecular docking suggests the p-tolyl-ureido group occupies hydrophobic pockets in kinase ATP-binding sites, but experimental validation is needed.

Biological Activity

4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound belonging to the thiazole-carboxamide class. Its unique structural features, including a thiazole ring and a ureido group with a p-tolyl substitution, suggest potential biological activities that may be harnessed for therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 358.46 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.46 g/mol |

| Structural Features | Thiazole ring, Carboxamide, Ureido group |

Synthesis

The synthesis of 4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide typically involves multi-step organic synthesis techniques. The initial steps include the formation of the thiazole ring through cyclization reactions involving appropriate precursors, followed by amide bond formation through coupling reactions between carboxylic acids and amines or ureas.

Anticancer Properties

Research indicates that compounds similar to 4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted the effectiveness of related compounds in targeting specific pathways involved in tumorigenesis, suggesting that this compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The structural characteristics of 4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide suggest potential antimicrobial properties. Compounds with similar thiazole frameworks have demonstrated activity against a range of bacteria and fungi, indicating that this compound may also possess similar effects.

The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways associated with cell growth and survival. For example, some thiazole derivatives have been reported to inhibit the activity of enzymes involved in nucleotide synthesis or disrupt cellular signaling pathways critical for cancer cell proliferation.

Case Studies and Research Findings

- Antitumor Effects : In vitro studies demonstrated that thiazole derivatives can significantly reduce cell viability in various cancer models. For instance, one study reported an IC50 value of 15 µM against human cancer cell lines, indicating potent activity.

- Antimicrobial Studies : A comparative analysis showed that related thiazole compounds exhibited zones of inhibition ranging from 9 to 20 mm against several bacterial strains, suggesting that 4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide may also be effective as an antimicrobial agent.

- Synergistic Effects : Some studies have explored the combination therapy potential of thiazole derivatives with existing chemotherapeutics, revealing enhanced efficacy when used together compared to monotherapy.

Q & A

Advanced Research Question

- Assays :

- Resolving contradictions :

How do structural modifications (e.g., substituents on the p-tolyl group) influence bioactivity?

Advanced Research Question

- Electron-withdrawing groups (e.g., -Cl) on the p-tolyl moiety enhance enzyme inhibition (e.g., kinase targets) by increasing electrophilicity.

- Methoxy substituents improve solubility but may reduce membrane permeability (logP optimization via HPLC logD analysis ).

- SAR studies : Synthesize analogs with varied substituents and correlate with IC values using QSAR modeling .

What strategies address discrepancies in NMR data during structural characterization?

Advanced Research Question

- Dynamic effects : Use variable-temperature NMR to resolve overlapping peaks caused by rotameric urea NH groups.

- 2D NMR techniques : HSQC and HMBC to assign ambiguous C signals (e.g., distinguishing thiazole C4/C5 carbons).

- Deuterated solvents : DMSO-d for improved resolution of exchangeable protons.

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR or BRAF).

- MD simulations : GROMACS for assessing binding stability (RMSD < 2 Å over 100 ns trajectories).

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with urea NH groups).

How can reaction mechanisms for thiazole ring formation be experimentally validated?

Advanced Research Question

- Isotopic labeling : Use N-thiourea to track nitrogen incorporation into the thiazole ring via NMR .

- Kinetic studies : Monitor intermediates by in situ FTIR during cyclization (e.g., disappearance of thiourea C=S stretch).

- DFT calculations : Gaussian 09 to map energy profiles for key steps (e.g., transition states in ring closure).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.